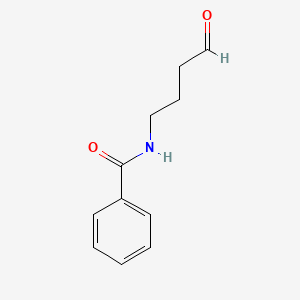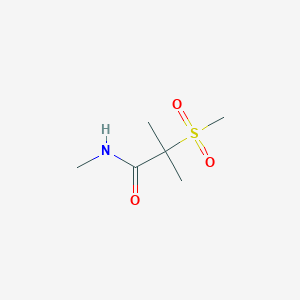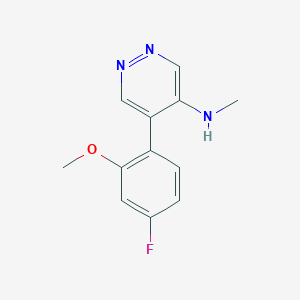
N-(4-oxo-butyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-butyl)-benzamide: is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a derivative of benzamide, where the amide nitrogen is bonded to a 4-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(4-oxo-butyl)-benzamide involves the direct condensation of benzoic acid and 4-aminobutanal.
Amidation of Benzoin: Another method involves the electrochemical synthesis and subsequent amidation of benzoin.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-oxo-butyl)-benzamide can undergo oxidation reactions, particularly at the 4-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the 4-oxobutyl chain can yield alcohol derivatives.
Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic acyl substitution, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-oxo-butyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzamide derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects .
Industry: Benzamide compounds are used in the production of polymers, resins, and other materials. They also find applications in the paper and plastic industries due to their chemical stability and reactivity .
Mecanismo De Acción
The mechanism of action of N-(4-oxo-butyl)-benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .
Comparación Con Compuestos Similares
- N-(4-oxo-butyl)-benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison: this compound is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications due to this structural variation .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14) |
Clave InChI |
GCTNWLFHIKQTOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)




![[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol](/img/structure/B8379955.png)





